An In-depth Technical Guide to the Physical Properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol
An In-depth Technical Guide to the Physical Properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol
Abstract
This technical guide provides a comprehensive overview of the core physical properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a significant chiral amino alcohol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's structural and physicochemical characteristics, including its melting point, boiling point, and density. Furthermore, this guide establishes standardized, field-proven protocols for the empirical determination of key properties such as melting range, optical activity, and solubility, ensuring data integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of physical organic chemistry.
Compound Identification and Structure
Nomenclature and Chemical Identifiers
(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a chiral molecule whose structure is integral to its function as a building block in asymmetric synthesis. Its precise identification is critical for regulatory compliance and scientific accuracy.
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IUPAC Name: (1S)-1-amino-2-methyl-1-phenylpropan-2-ol
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Common Name: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol
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CAS Number: 110480-86-9[1]
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InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N (for the (R)-enantiomer, indicating the importance of stereochemistry in identifiers)[3]
Molecular Structure and Stereochemistry
The molecule possesses two chiral centers, leading to four possible stereoisomers.[4] The designation "(S)" refers to the stereochemical configuration at the carbon atom bonded to the phenyl and amino groups (C1). The inherent chirality of this compound is the primary reason for its utility in stereoselective reactions. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows it to act as a bidentate ligand or a chiral auxiliary, capable of directing the stereochemical outcome of a reaction.[4]
Significance and Applications
(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a valuable intermediate in the pharmaceutical industry.[1] Its defined stereochemistry is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs), which can enhance therapeutic efficacy and minimize side effects associated with the undesired enantiomer.[1] It serves as a key building block in the synthesis of certain antidepressants and stimulants.[1]
Tabulated Physical Properties
The following table summarizes the key physical properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. These values are essential for handling, reaction setup, and purification processes.
| Property | Value | Source(s) |
| Appearance | White crystalline solid (inferred) | [5] |
| Melting Point | 47-50 °C | [1] |
| Boiling Point | 295.0 ± 20.0 °C (Predicted) | Vendor Data |
| Density | 1.05 g/cm³ (Predicted) | Vendor Data |
| Optical Rotation | Data not available in searched literature | - |
| Storage Conditions | 2-8°C, protected from light | [1] |
Note: Some properties are based on predictions from chemical suppliers and should be confirmed empirically.
Detailed Analysis of Physicochemical Properties
Appearance and State
Based on its melting point of 47-50 °C, the compound is a solid at standard temperature and pressure (STP).[1] It is often supplied as a white or off-white crystalline powder.
Melting Point
The melting point is a critical indicator of purity.[5] For a pure crystalline solid, the melting range is typically narrow (within 1-2 °C).[6] The reported range of 47-50 °C is characteristic of this compound.[1] A broader melting range would suggest the presence of impurities, which depress and widen the melting point. This property is fundamental for quality control in a laboratory or manufacturing setting.[5]
Boiling Point
The predicted boiling point is relatively high (295 °C), which is characteristic of organic molecules with polar functional groups capable of hydrogen bonding (amine and alcohol). These intermolecular forces require significant energy to overcome. Direct distillation at atmospheric pressure may not be advisable as thermal decomposition could occur. Vacuum distillation would be the preferred method for purification if required.
Solubility Profile
The molecular structure combines polar and non-polar features. The amino and hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. Conversely, the phenyl ring and alkyl backbone provide non-polar character, allowing for solubility in some organic solvents. Empirical testing is necessary to determine the precise solubility profile (see Section 5.4).
Chiroptical Properties: Specific Rotation
As a chiral molecule, a solution of a single enantiomer of (S)-1-amino-2-methyl-1-phenylpropan-2-ol will rotate the plane of plane-polarized light.[4][7] The magnitude and direction of this rotation, known as the specific rotation ([α]), is a defining physical constant for the compound under specific conditions (temperature, wavelength, solvent, and concentration).[8] Measuring the optical rotation is the most direct method to confirm the enantiomeric identity and purity of the sample.[9] While a specific value was not found in the surveyed literature, the experimental protocol for its determination is provided in Section 5.3.
Experimental Protocols for Property Determination
The following section provides standardized methodologies for characterizing a sample of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. These protocols are designed to be self-validating and produce reliable, reproducible data.
Workflow for Physical Property Characterization
The logical flow for the comprehensive characterization of a chiral intermediate like the topic compound is crucial. It ensures that foundational properties are confirmed before proceeding to more complex analyses.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination (Capillary Method)
Causality: The capillary method is chosen for its high accuracy, small sample requirement, and its status as a pharmacopeial standard method.[10][11] It provides a precise melting range, which is a more robust indicator of purity than a single point.[5][6]
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Sample Preparation: Ensure the sample is completely dry, preferably by drying in a vacuum desiccator for several hours.[10] Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column 2.5-3.5 mm high.[10]
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Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Measurement:
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Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point (47 °C).
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At approximately 5-10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6][10]
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Record the temperature at which the first drop of liquid is observed (T1).
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Record the temperature at which the entire sample has completely liquefied (T2).
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Reporting: Report the result as a melting range (T1 - T2). For (S)-1-amino-2-methyl-1-phenylpropan-2-ol, this should be within the 47-50 °C range.[1] Perform the determination in triplicate to ensure reproducibility.
Protocol: Specific Rotation Measurement (Polarimetry)
Causality: Polarimetry is the definitive technique for confirming the stereochemical identity of a chiral substance.[7] The specific rotation is a fundamental physical constant that is highly sensitive to the enantiomeric composition.[8][9]
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Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10 minutes for stabilization.[9]
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Blank Measurement: Fill a 1 dm (10 cm) polarimeter cell with the chosen solvent (e.g., methanol or chloroform). Ensure no air bubbles are present. Place the cell in the instrument and perform a zero calibration.[9]
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Sample Preparation:
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Accurately weigh approximately 100-200 mg of the compound.
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Quantitatively transfer the solid to a 10 mL volumetric flask.
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Dissolve the compound in the chosen solvent and fill to the mark. Mix thoroughly. Calculate the exact concentration (c) in g/mL.
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Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α) in degrees.[9] Record the temperature (T).
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Calculation and Reporting:
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Calculate the specific rotation using Biot's formula:[8] [α]_D^T = α / (l × c) Where:
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T = Temperature in °C
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D = Sodium D-line (589 nm)
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α = Observed rotation
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l = Path length in decimeters (dm)
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c = Concentration in g/mL
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Report the result fully, e.g., "[α]_D^20 = +X.X° (c 1.0, Methanol)". The sign (+ or -) indicates whether it is dextrorotatory or levorotatory.
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Protocol: Qualitative Solubility Assessment
Causality: This systematic approach determines the compound's solubility class, providing insights into its functional groups and guiding the selection of appropriate solvents for reactions, purification, and analysis.[12][13]
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General Procedure: In a small test tube, add ~30 mg of the compound. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[13] Observe if the solid dissolves completely.
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Solvent Sequence:
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Water (H₂O): Test solubility. If soluble, check the pH of the solution with litmus paper or a pH meter. An amine group should render the solution basic.[14]
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5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. The basic amine group should react to form a soluble ammonium salt, indicating a positive result for a basic compound.[13][14]
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5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. The tertiary alcohol is not acidic enough to react, so insolubility is expected.
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Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
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References
A comprehensive list of references is provided for verification and further reading.
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Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]
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Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
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Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]
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Qualitative Analysis of Organic Compounds. [Link]
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Solubility test for Organic Compounds. [Link]
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Qualitative Analysis of Organic Compounds. The Department of Chemistry, UWI, Mona, Jamaica. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
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Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. (2017-02-22). [Link]
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Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
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Melting Range or Temperature (Apparatus and Deternination). Pharmaguideline. (2011-06-24). [Link]
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Chiral Amino Alcohols Research Articles. R Discovery. [Link]
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Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]
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Melting Point Determination. ResolveMass Laboratories Inc. [Link]
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S3.2.7 The use of a polarimeter (HL). YouTube. (2019-10-24). [Link]
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Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-04). [Link]
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Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. (2025-02-19). [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-05). [Link]
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(S)-1-Amino-2-methyl-1-phenylpropan-2-ol. MySkinRecipes. [Link]
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(1R)-1-amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem. [Link]
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(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(2R)-2-methyl-3-phenylpropanamide. PubChem. [Link]
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1-Amino-2-methyl-1-phenylpropan-1-ol | C10H15NO. PubChem. [Link]
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Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Human Metabolome Database. (2012-09-11). [Link]
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